molecular formula C18H13ClF2N2OS B2378388 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide CAS No. 895779-41-6

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide

Cat. No.: B2378388
CAS No.: 895779-41-6
M. Wt: 378.82
InChI Key: SXXNBRHMTPRJNW-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide is a structurally complex benzamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker to a 3,4-difluorobenzamide moiety.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2OS/c19-13-4-1-11(2-5-13)18-23-14(10-25-18)7-8-22-17(24)12-3-6-15(20)16(21)9-12/h1-6,9-10H,7-8H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXNBRHMTPRJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines .

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Benzamide Motifs

N-[2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide (CAS 932986-18-0)
  • Structure : Shares the 2-(4-chlorophenyl)-1,3-thiazol-4-yl ethyl backbone but substitutes the benzamide group with a butanamide.
  • Key Differences: The absence of fluorine atoms and the shorter aliphatic chain in the amide group likely reduce polarity and alter solubility compared to the target compound.
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron)
  • Structure : A benzamide insecticide with a 2,6-difluorophenyl group and a urea-linked 4-chlorophenyl moiety.
  • Key Differences : While both compounds feature difluorobenzamide groups, diflubenzuron lacks the thiazole ring and instead employs a urea bridge. This structural variation likely impacts biological target specificity, with diflubenzuron acting as a chitin synthesis inhibitor in insects .
903251-08-1 (N-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide)
  • Structure : Contains a thiazole ring substituted at position 4 with a 3,4-difluorophenyl group and at position 2 with a phenylacetamide.
  • Key Differences : The thiazole substitution pattern (2 vs. 4 positions) and the acetamide vs. benzamide group may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-stacking .

Physicochemical and Spectral Properties

IR Spectral Comparison
Compound Type Key IR Absorptions (cm⁻¹) Functional Groups Confirmed
Hydrazinecarbothioamides [4–6] 1243–1258 (C=S), 1663–1682 (C=O) Thioamide, carbonyl
1,2,4-Triazoles [7–9] 1247–1255 (C=S), no C=O Thione tautomer, triazole ring
Target Compound Expected C=O (~1680 cm⁻¹) Benzamide, thiazole C-S/C-N

The absence of νS-H (~2500–2600 cm⁻¹) in triazoles [7–9] confirms the thione tautomer, a feature that may also apply to the target compound’s thiazole ring .

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide is a synthetic compound belonging to the thiazole derivatives class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorophenyl group, and a difluorobenzamide moiety. These structural components contribute to its biological activity by enhancing binding affinity to specific molecular targets. The thiazole ring is known for its ability to interact with various enzymes and receptors, potentially modulating their activity.

Structural Characteristics

Property Details
IUPAC Name This compound
Molecular Formula C18H16ClF2N2OS
Molecular Weight 372.85 g/mol
Solubility Soluble in DMSO

The primary mechanism of action for this compound involves its role as a selective ligand for the D4 dopamine receptors. This interaction may lead to various downstream effects in cellular signaling pathways. The chlorophenyl and thiazole components are believed to play significant roles in binding affinity and specificity towards these receptors.

Antitumor Properties

Preliminary studies indicate that this compound exhibits potential anticancer properties. It has been shown to inhibit certain cellular pathways involved in tumor growth and proliferation. In vitro studies suggest that it can effectively reduce the viability of cancer cell lines, particularly those associated with glioblastoma .

Inhibition of Kinases

Research has demonstrated that compounds similar to this compound can inhibit kinases such as AKT2/PKBβ, which is a critical player in oncogenic signaling pathways. This inhibition is significant as it correlates with reduced malignancy in glioma cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives similar to this compound:

  • Anti-Glioma Activity :
    • A study evaluated the effects of thiazole derivatives on glioblastoma cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in both 2D and 3D cultures of glioma stem cells .
    • The compound demonstrated low cytotoxicity towards non-cancerous cells while effectively targeting malignant cells.
  • Kinase Inhibition Studies :
    • In a kinase profiling study involving 139 purified kinases, compounds structurally related to this compound showed potent inhibitory activity against AKT isoforms. This suggests potential therapeutic applications in cancers characterized by aberrant AKT signaling .

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